molecular formula C9H11NO3 B054100 Ethyl 4-acetyl-1H-pyrrole-2-carboxylate CAS No. 119647-69-7

Ethyl 4-acetyl-1H-pyrrole-2-carboxylate

Cat. No.: B054100
CAS No.: 119647-69-7
M. Wt: 181.19 g/mol
InChI Key: PHZSCVNFRGWVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-acetyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C9H11NO3 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-acetyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-acetylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired ester product .

Another method involves the condensation of 4-acetylpyrrole with ethyl oxalyl chloride, followed by esterification with ethanol. This method also requires the use of a base, such as pyridine, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The reactions are carried out in reactors equipped with temperature and pressure control to ensure optimal yields and purity. The final product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 4-acetyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 4-acetyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:

    Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Similar in structure but with a methyl group instead of an acetyl group, leading to different chemical reactivity and biological activity.

    Ethyl 4-bromo-1H-pyrrole-2-carboxylate: Contains a bromine atom, which can participate in halogen bonding and influence the compound’s properties.

The uniqueness of this compound lies in its acetyl group, which imparts specific reactivity and potential biological activities that differ from other pyrrole derivatives.

Properties

IUPAC Name

ethyl 4-acetyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(5-10-8)6(2)11/h4-5,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZSCVNFRGWVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570689
Record name Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119647-69-7
Record name Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a two-neck round bottom flask with an argon inlet, 4.0 g of ethyl pyrrole 2-carboxylate (28.8 mmol) is dissolved in 100 ml of 1,2-dichloroethane. Subsequently, 8.0 g of AlCl3 is added slowly. A solution of 4.4 ml of acetyl chloride (62 mmol) in 50 ml of 1,2-dichloroethane was then added dropwise over a period of 15 min. After stirring the reaction mixture at room temperature for one hour, it is carefully poured onto 200 g of crushed ice. After hydrolysis, the mixture is transferred into a separatory funnel and the organic phase is separated off. The aqueous phase is extracted with dichloromethane (2×200 ml), and the combined organic phases are washed with a saturated solution of aqueous sodium bicarbonate (1×100 ml) and with water (1×100 ml) before being dried over magnesium sulfate. The solvent is then removed under vacuum. Chromatographic workup (silica gel; 1% methanol in dichloromethane as eluent) yielded the product as a pale brown powder (4.0 g, 76% yield). 1H NMR (δ ppm, CDCl3): 10.41 (s, br, 1H, NH); 7.51 (dd, J=3.34, 1.62 Hz, 1H, α-pyrrolic); 7.28 (dd, J=1.62, 2.31 Hz, 1H, β-pyrrolic); 4.29 (q, J=7.12 Hz, 2H, CO2Et); 2.39 (s, 3H, Me); 1.31 (t, J=7.12 H, 3H, CO2Et). 13C NMR (δ ppm, CDCl3): 193.55; 161.07; 127.00; 126.54; 124.04; 114.86; 60.83; 27.13; 14.15. Exact mass calculated for C9H12NO3 (M+H)=182.081718, found=182.081495.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
76%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.